molecular formula C7H12IN3 B11730407 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine

3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine

Cat. No.: B11730407
M. Wt: 265.09 g/mol
InChI Key: BXAKAAKPPNUOLR-UHFFFAOYSA-N
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Description

3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is a heterocyclic compound that contains both iodine and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-1-(2-methylpropyl)-1H-pyrazol-5-amine.

Scientific Research Applications

3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its molecular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-1-(2-methylpropyl)-1H-pyrazol-5-amine
  • 3-Chloro-1-(2-methylpropyl)-1H-pyrazol-5-amine
  • 3-Fluoro-1-(2-methylpropyl)-1H-pyrazol-5-amine

Uniqueness

The presence of the iodine atom in 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine imparts unique chemical properties such as higher molecular weight and potential for halogen bonding, which can influence its reactivity and interactions with biological targets. This makes it distinct from its bromo, chloro, and fluoro analogs .

Properties

Molecular Formula

C7H12IN3

Molecular Weight

265.09 g/mol

IUPAC Name

5-iodo-2-(2-methylpropyl)pyrazol-3-amine

InChI

InChI=1S/C7H12IN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3

InChI Key

BXAKAAKPPNUOLR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=CC(=N1)I)N

Origin of Product

United States

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